Bequinostatin A

Description

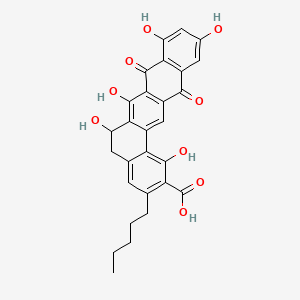

Structure

3D Structure

Properties

CAS No. |

607379-24-8 |

|---|---|

Molecular Formula |

C28H24O9 |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |

InChI |

InChI=1S/C28H24O9/c1-2-3-4-5-11-6-12-7-17(30)21-14(19(12)25(33)20(11)28(36)37)10-16-23(26(21)34)27(35)22-15(24(16)32)8-13(29)9-18(22)31/h6,8-10,17,29-31,33-34H,2-5,7H2,1H3,(H,36,37) |

InChI Key |

RKXRXHADKSOULC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Bequinostatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. MI384-DF12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bequinostatin A is a novel benzo[a]naphthacenequinone metabolite first identified and isolated from the culture broth of the benastatin-producing actinomycete, Streptomyces sp. MI384-DF12.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Bequinostatin A, with a focus on its established biological activity as an inhibitor of glutathione S-transferase.

It is important to note that while the initial inquiry suggested a potential role for Bequinostatin A in the Ras-farnesyl-protein transferase signaling pathway, a thorough review of the scientific literature indicates that the primary and well-documented biological target of Bequinostatin A is the π class of glutathione S-transferase (GST-π).[1][2][3] This guide will therefore focus on this established mechanism of action.

Discovery and Producing Organism

Bequinostatin A, along with its structural analog Bequinostatin B, was discovered during a screening program for inhibitors of glutathione S-transferase.[1] The producing microorganism was identified as Streptomyces sp. MI384-DF12, a strain also known for producing benastatins.[1][4][5] Streptomyces are a well-known genus of Gram-positive bacteria, recognized for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and antitumor agents.

Physicochemical Properties and Structure Elucidation

The structure of Bequinostatin A was elucidated through various spectral analyses, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] Its chemical formula is C₂₈H₂₄O₉, with a molecular weight of 504.49 g/mol .[2]

Table 1: Physicochemical Properties of Bequinostatin A

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₄O₉ | [2] |

| Molecular Weight | 504.49 | [2] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in DMSO and methanol; Insoluble in water | [2] |

The definitive structure of Bequinostatin A was determined to be 5,6,8,13-tetrahydro-1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentylbenzo[a]naphthacene-2-carboxylic acid.[1]

Table 2: Spectroscopic Data for Bequinostatin A (Predicted/Referenced)

| Technique | Key Findings/Data | Reference |

| ¹H NMR | Complex aromatic and aliphatic signals consistent with the proposed structure. | [1] |

| ¹³C NMR | Resonances corresponding to carbonyl, aromatic, and aliphatic carbons, confirming the benzo[a]naphthacenequinone core and pentyl side chain. | [1] |

| Mass Spectrometry | Molecular ion peak consistent with the calculated molecular weight. | [1] |

Experimental Protocols

Fermentation of Streptomyces sp. MI384-DF12

While the specific media composition and fermentation parameters for the production of Bequinostatin A are not detailed in the available literature, a general protocol for the cultivation of Streptomyces for secondary metabolite production can be outlined.

Workflow for Streptomyces Fermentation

Caption: A generalized workflow for the fermentation of Streptomyces sp. to produce secondary metabolites.

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments of Streptomyces sp. MI384-DF12 from a stock culture.

-

Production Culture: The seed culture is then transferred to a larger volume of production medium, which is optimized for the synthesis of Bequinostatin A.

-

Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a specific duration to allow for maximal production of the desired compound.

-

Harvesting: After the fermentation period, the culture broth containing the secreted Bequinostatin A is harvested for extraction and purification.

Isolation and Purification of Bequinostatin A

The isolation and purification of Bequinostatin A from the culture broth involves a multi-step process to separate it from other metabolites and media components.

Workflow for Bequinostatin A Isolation and Purification

Caption: A schematic representation of the extraction and purification process for Bequinostatin A.

-

Extraction: The culture broth is extracted with an appropriate organic solvent, such as ethyl acetate, to transfer Bequinostatin A from the aqueous phase to the organic phase. The solvent is then evaporated to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography, for example, using a silica gel stationary phase, to separate the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC, which provides high resolution and allows for the isolation of pure Bequinostatin A.[2]

Biological Activity: Inhibition of Glutathione S-Transferase

Bequinostatin A has been identified as a potent inhibitor of the human π class of glutathione S-transferase (GST-π).[1][2][3] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotic and endogenous compounds. Overexpression of GST-π has been linked to drug resistance in cancer cells, making it a target for anticancer drug development.

Table 3: Biological Activity of Bequinostatin A

| Target | Assay | IC₅₀ | Reference |

| Human Glutathione S-Transferase (GST-π) | in vitro enzymatic assay | 4.6 µg/mL | [2] |

Signaling Pathway: Role of Glutathione S-Transferase in Cellular Detoxification

Caption: The role of GST in detoxification and its inhibition by Bequinostatin A.

Conclusion

Bequinostatin A, a natural product from Streptomyces sp. MI384-DF12, represents a significant discovery in the search for novel enzyme inhibitors. Its well-characterized activity as an inhibitor of glutathione S-transferase, an enzyme implicated in cancer drug resistance, highlights its potential as a lead compound for the development of new therapeutic agents. This technical guide summarizes the key findings related to its discovery, isolation, and biological activity, providing a valuable resource for researchers in the fields of natural product chemistry, enzymology, and oncology. Further research into the optimization of its production and a more detailed elucidation of its mechanism of action could pave the way for its future clinical applications.

References

- 1. Bequinostatins A and B new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione S-transferase inhibitor | Bequinostatin A | フナコシ [funakoshi.co.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. II. Structure determination of benastatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

Bequinostatin A as a Glutathione S-Transferase Pi 1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bequinostatin A, a benzo[a]naphthacenequinone metabolite isolated from the culture broth of Streptomyces sp. MI384-DF12, has been identified as a significant inhibitor of human glutathione S-transferase pi 1 (GSTP1), an enzyme frequently implicated in carcinogenesis and drug resistance.[1] This technical guide provides a comprehensive overview of the mechanism of action of Bequinostatin A, consolidating available data on its inhibitory activity, and presenting detailed experimental protocols for its study. In light of the limited publicly available kinetic data for Bequinostatin A, this guide also draws upon information from the structurally related compound Benastatin A and the general mechanisms of quinone-based GST inhibitors to provide a robust framework for researchers.

Introduction to Glutathione S-Transferase Pi 1 (GSTP1)

Glutathione S-transferases (GSTs) are a superfamily of phase II detoxification enzymes that play a crucial role in cellular defense against a wide array of xenobiotics and endogenous electrophiles. They catalyze the conjugation of reduced glutathione (GSH) to these substrates, rendering them more water-soluble and facilitating their excretion. The pi class GST, GSTP1, is of particular interest in oncology as its overexpression is often associated with resistance to various chemotherapeutic agents. Inhibition of GSTP1 is therefore a promising strategy to enhance the efficacy of anticancer drugs.

Bequinostatin A: An Inhibitor of GSTP1

Bequinostatin A is a natural product that has demonstrated considerable inhibitory activity against human GSTP1.[1] Its structure, 5,6,8,13-tetrahydro-1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentylbenzo[a]naphthacene-2-carboxylic acid, is shared by a class of related compounds, including Bequinostatin B, C, and D, also isolated from Streptomyces sp. MI384-DF12.[1]

Quantitative Data on Inhibitory Activity

The primary reported quantitative measure of Bequinostatin A's efficacy is its half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | IC50 Value | Molecular Weight |

| Bequinostatin A | Human GSTP1 (GSTπ) | 4.6 µg/mL | 504.49 g/mol |

| Bequinostatin C | Human GSTP1 (GSTπ) | 40 µg/mL | 486.47 g/mol |

Data sourced from product datasheets.[2]

Due to a lack of publicly available detailed kinetic studies on Bequinostatin A, the precise inhibition constant (Ki) and the type of inhibition have not been definitively reported. However, studies on the structurally similar compound, Benastatin A, have shown it to be a competitive inhibitor of GST with respect to the substrate 3,4-dichloronitrobenzene, with a Ki of 5.0 x 10⁻⁶ M. Given the structural similarity, it is plausible that Bequinostatin A also acts as a competitive inhibitor.

Proposed Mechanism of Action

The proposed mechanism of action for Bequinostatin A as a GSTP1 inhibitor is based on a competitive inhibition model, where it likely binds to the active site of the enzyme, preventing the binding of the electrophilic substrate.

Binding Site Interaction

The active site of GSTP1 is composed of two main subsites: the G-site, which binds glutathione, and the H-site, which accommodates the hydrophobic electrophilic substrate. As a competitive inhibitor, Bequinostatin A is hypothesized to bind to the H-site, thereby sterically hindering the binding of the enzyme's natural or xenobiotic substrates. The benzo[a]naphthacenequinone core of Bequinostatin A likely forms hydrophobic and van der Waals interactions with the nonpolar residues of the H-site.

Diagram: Proposed Competitive Inhibition of GSTP1 by Bequinostatin A

Caption: Competitive inhibition of GSTP1 by Bequinostatin A.

Experimental Protocols

The following protocols are representative methodologies for characterizing the inhibitory activity of Bequinostatin A against GSTP1.

GSTP1 Inhibition Assay (Spectrophotometric Method)

This assay measures the rate of conjugation of glutathione (GSH) with the model substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in the formation of a product that absorbs light at 340 nm.

Materials:

-

Human recombinant GSTP1 enzyme

-

Bequinostatin A

-

Reduced Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis Spectrophotometer

-

96-well UV-transparent microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Bequinostatin A in DMSO.

-

Prepare stock solutions of GSH and CDNB in the potassium phosphate buffer.

-

Dilute the GSTP1 enzyme to the desired working concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

GSH solution

-

Varying concentrations of Bequinostatin A (or DMSO for control)

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add the CDNB solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute).

-

Plot the percentage of inhibition against the logarithm of the Bequinostatin A concentration to determine the IC50 value.

-

Diagram: GSTP1 Inhibition Assay Workflow

Caption: Workflow for the spectrophotometric GSTP1 inhibition assay.

Determination of Inhibition Type (Kinetic Analysis)

To determine the mode of inhibition (e.g., competitive, non-competitive), the GSTP1 inhibition assay is performed with varying concentrations of both the substrate (GSH or CDNB) and Bequinostatin A.

Procedure:

-

Perform the GSTP1 inhibition assay as described in section 4.1.

-

Varying GSH Concentration: Keep the concentration of CDNB constant and vary the concentration of GSH across a range of values, each at different fixed concentrations of Bequinostatin A.

-

Varying CDNB Concentration: Keep the concentration of GSH constant and vary the concentration of CDNB across a range of values, each at different fixed concentrations of Bequinostatin A.

-

Data Analysis:

-

Generate Lineweaver-Burk or Michaelis-Menten plots for each dataset.

-

Analyze the changes in Vmax and Km in the presence of Bequinostatin A to determine the type of inhibition. For competitive inhibition, an increase in the apparent Km with no change in Vmax would be observed.

-

Conclusion and Future Directions

Bequinostatin A is a potent inhibitor of human GSTP1. While its IC50 has been established, further detailed kinetic studies are required to definitively determine its Ki value and confirm its mode of inhibition. The provided protocols offer a framework for researchers to conduct these investigations. Future research should also focus on elucidating the precise binding interactions of Bequinostatin A with the GSTP1 active site through techniques such as X-ray crystallography or computational modeling. A deeper understanding of its mechanism of action will be invaluable for the development of novel and effective adjuvants for cancer chemotherapy.

References

- 1. Bequinostatins A and B new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Bequinostatin A: A Technical Guide to its Biological Activity and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bequinostatin A, a benzo[a]naphthacenequinone metabolite isolated from Streptomyces sp. MI384-DF12, has been identified as a potent inhibitor of human pi class glutathione S-transferase (GST pi or GSTP1).[1] This enzyme is a critical component of cellular detoxification pathways and is frequently overexpressed in cancer cells, contributing to multidrug resistance. The inhibitory action of Bequinostatin A on GST pi suggests its potential as a therapeutic agent to sensitize cancer cells to conventional chemotherapy. This technical guide provides a comprehensive overview of the biological activity, cellular effects, and methodologies associated with the study of Bequinostatin A.

Biological Activity

Bequinostatin A exhibits significant inhibitory activity against human pi class glutathione S-transferase (GST pi).[1] GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. The pi class of GST is of particular interest in oncology as its overexpression is a common feature in many tumor types and is associated with resistance to anticancer drugs.

Quantitative Data on Inhibitory Activity

The inhibitory potency of Bequinostatin A against human GST pi has been quantified, providing a key metric for its biological activity.

| Compound | Target | Inhibitory Concentration (IC50) | Source |

| Bequinostatin A | Human pi class glutathione S-transferase (GST pi) | 4.6 µg/mL | [2] |

Cellular Effects

The primary cellular effect of Bequinostatin A stems from its inhibition of GST pi. By blocking the function of this key detoxification enzyme, Bequinostatin A can induce a range of downstream cellular consequences.

Potentiation of Cytotoxicity

GST pi plays a significant role in the development of resistance to various chemotherapeutic agents by catalyzing their detoxification. Inhibition of GST pi by Bequinostatin A is expected to increase the intracellular concentration and efficacy of these drugs, thereby re-sensitizing resistant cancer cells.

Modulation of Cellular Signaling Pathways

Beyond its detoxification role, GST pi is also involved in the regulation of cellular signaling pathways, particularly the c-Jun N-terminal kinase (JNK) signaling cascade, which is involved in stress response, apoptosis, and cell proliferation.[3][4] GST pi can bind to and inhibit JNK, thereby suppressing downstream pro-apoptotic signaling.[4] By inhibiting GST pi, Bequinostatin A may disrupt this interaction, leading to the activation of the JNK pathway and subsequent apoptosis in cancer cells.

Signaling Pathway

The inhibition of GST pi by Bequinostatin A has significant implications for cellular signaling, primarily through the modulation of the JNK pathway.

Experimental Protocols

The following section details a generalized experimental protocol for determining the inhibitory activity of a compound against glutathione S-transferase. This method is based on established assays and can be adapted for the specific evaluation of Bequinostatin A.

Glutathione S-Transferase (GST) Inhibition Assay

This assay measures the enzymatic activity of GST by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, and the rate of its formation is proportional to the GST activity.

Materials:

-

Recombinant human GST pi enzyme

-

Bequinostatin A (or other inhibitor)

-

Reduced glutathione (GSH) solution

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution

-

Phosphate buffered saline (PBS), pH 6.5

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Bequinostatin A in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of GST pi, GSH, and CDNB in PBS, pH 6.5.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

PBS buffer

-

GST pi enzyme solution

-

Varying concentrations of Bequinostatin A (or vehicle control)

-

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the GSH solution to each well.

-

Initiate the enzymatic reaction by adding the CDNB solution to each well.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Conclusion

Bequinostatin A is a promising natural product with well-defined inhibitory activity against human GST pi. Its ability to block this key detoxification enzyme and potentially modulate pro-apoptotic signaling pathways highlights its therapeutic potential, particularly in the context of overcoming drug resistance in cancer. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug development professionals interested in further exploring the biological activities and cellular effects of Bequinostatin A. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its clinical utility.

References

- 1. Bequinostatins A and B new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione S-transferase inhibitor | Bequinostatin A | フナコシ [funakoshi.co.jp]

- 3. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory functions of glutathione S-transferase P1-1 unrelated to detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

Bequinostatin A: A Technical Guide to Target Identification and Molecular Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bequinostatin A, a natural product isolated from Streptomyces sp. MI384-DF12, has been identified as a potent inhibitor of Glutathione S-transferase (GST), with a notable selectivity for the pi class isozyme (GSTP1).[1] GSTP1 is a critical enzyme in cellular detoxification pathways, often found overexpressed in cancer cells, where it contributes to multidrug resistance. This technical guide provides a comprehensive overview of the target identification of Bequinostatin A, its molecular binding characteristics, and detailed experimental protocols relevant to its study.

Target Identification and Quantitative Data

The primary molecular target of Bequinostatin A has been conclusively identified as Glutathione S-transferase P1 (GSTP1). The inhibitory activity of Bequinostatin A and its related compound, Bequinostatin C, has been quantified, providing key data for understanding their potency.

| Compound | Target | IC50 (µg/mL) | IC50 (µM) | Molecular Weight ( g/mol ) | Source |

| Bequinostatin A | Human GSTP1 | 4.6 | 9.12 | 504.49 | [2] |

| Bequinostatin C | Human GSTP1 | 40 | 79.29 | 504.49 | [3] |

Note: The IC50 value in µM for Bequinostatin A was calculated using its molecular weight.

Molecular Binding Sites

While a co-crystal structure of Bequinostatin A bound to GSTP1 is not publicly available, the binding mechanism can be inferred from the well-characterized active site of GSTP1 and the nature of other GSTP1 inhibitors. The active site of GSTP1 is composed of two main subsites:

-

The G-site: This hydrophilic pocket is responsible for binding the endogenous substrate, glutathione (GSH).

-

The H-site: This adjacent hydrophobic pocket accommodates the electrophilic substrate that will be conjugated with GSH.

Given the aromatic and hydrophobic nature of Bequinostatin A, it is highly probable that it binds to the H-site of GSTP1. The binding in this pocket would sterically hinder the binding of electrophilic substrates, thus inhibiting the enzyme's catalytic function. The precise amino acid residues within the H-site that interact with Bequinostatin A remain to be elucidated through structural biology studies such as X-ray crystallography or NMR spectroscopy, or computational methods like molecular docking.

The inhibition kinetics of Bequinostatin A (i.e., whether it is a competitive, non-competitive, or uncompetitive inhibitor with respect to the electrophilic substrate) have not been explicitly reported in the available literature. Such studies would provide further insight into its mechanism of action.

Experimental Protocols

Glutathione S-Transferase (GST) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds like Bequinostatin A against GSTP1. The assay is based on the spectrophotometric measurement of the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

-

Human recombinant GSTP1 enzyme

-

Reduced glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Bequinostatin A (or other test inhibitor)

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

DMSO (for dissolving the inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of GSH (e.g., 100 mM) in potassium phosphate buffer.

-

Prepare a stock solution of CDNB (e.g., 100 mM) in ethanol.

-

Prepare a stock solution of Bequinostatin A in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

-

Dilute the GSTP1 enzyme to the desired working concentration in potassium phosphate buffer.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

GSH solution (final concentration typically 1-5 mM)

-

Bequinostatin A solution at various concentrations (or DMSO for the control)

-

GSTP1 enzyme solution

-

-

Incubate the plate at room temperature for a few minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the CDNB solution (final concentration typically 1-2 mM) to each well.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Visualizations

Signaling Pathway: GSTP1 in Cellular Detoxification and Cancer

Caption: Role of GSTP1 in xenobiotic metabolism and its inhibition by Bequinostatin A.

Experimental Workflow: GSTP1 Inhibition Assay

Caption: Workflow for determining the IC50 of a GSTP1 inhibitor.

Logical Relationship: Bequinostatin A Target Identification

Caption: Logical flow for the identification of GSTP1 as the target of Bequinostatin A.

References

- 1. Bequinostatins A and B new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione S-transferase inhibitor | Bequinostatin A | フナコシ [funakoshi.co.jp]

- 3. medchemexpress.com [medchemexpress.com]

Bequinostatin A: An In-Depth Technical Guide to a Glutathione S-Transferase Pi 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bequinostatin A is a naturally occurring benzo[a]naphthacenequinone metabolite isolated from the culture broth of Streptomyces sp. MI384-DF12. It has garnered interest within the scientific community for its notable inhibitory activity against human pi class glutathione S-transferase (GSTP1), an enzyme implicated in carcinogenesis and drug resistance. This technical guide provides a comprehensive review of the existing literature on Bequinostatin A, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to facilitate further research and drug development efforts.

Core Compound Data

Bequinostatin A's primary biological activity is the inhibition of human glutathione S-transferase P1 (GSTP1). The following table summarizes the key quantitative data reported for Bequinostatin A and its related compound, Bequinostatin C.

| Compound | Molecular Formula | Molecular Weight | Target | IC50 Value | Source Organism |

| Bequinostatin A | C₂₈H₂₄O₉ | 504.49 g/mol | Human GSTP1 | 4.6 µg/mL | Streptomyces sp. MI384-DF12 |

| Bequinostatin C | C₂₈H₂₂O₈ | 486.48 g/mol | Human GSTP1 | 40 µg/mL | Streptomyces sp. MI384-DF12 |

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of compounds against Glutathione S-Transferase, based on established spectrophotometric methods.

Spectrophotometric Assay for GSTP1 Inhibition

This protocol outlines a common method for measuring the inhibition of GSTP1 activity by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).

Materials:

-

Human recombinant GSTP1 enzyme

-

Reduced glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Potassium phosphate buffer (pH 6.5)

-

Bequinostatin A (or other test inhibitor)

-

DMSO (for dissolving inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM stock solution of GSH in assay buffer.

-

Prepare a 100 mM stock solution of CDNB in ethanol.

-

Prepare a stock solution of Bequinostatin A in DMSO. Serially dilute this stock to obtain a range of desired inhibitor concentrations.

-

Prepare the assay buffer: 100 mM potassium phosphate, pH 6.5.

-

Dilute the GSTP1 enzyme in assay buffer to the desired working concentration.

-

-

Assay Reaction Mixture:

-

In each well of the 96-well plate, add the following in order:

-

Assay buffer

-

GSH solution (final concentration typically 1-5 mM)

-

Bequinostatin A solution at various concentrations (or DMSO for control)

-

GSTP1 enzyme solution

-

-

Incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the CDNB solution (final concentration typically 1-2 mM).

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (V) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Caption: Workflow for a spectrophotometric GSTP1 inhibition assay.

Signaling Pathways and Mechanism of Action

Glutathione S-transferase P1 (GSTP1) is a multifaceted enzyme with roles extending beyond simple detoxification. Its overexpression is a hallmark of many cancers and is associated with resistance to chemotherapy. Bequinostatin A, by inhibiting GSTP1, has the potential to interfere with these cancer-promoting pathways.

The Role of GSTP1 in Cellular Detoxification and Drug Resistance

GSTP1 catalyzes the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, including many chemotherapeutic agents. This conjugation renders the drugs more water-soluble and facilitates their efflux from the cell, thereby reducing their cytotoxic efficacy.

Caption: Bequinostatin A inhibits GSTP1-mediated drug detoxification.

GSTP1 as a Negative Regulator of Stress-Activated Protein Kinase Pathways

Beyond its catalytic role, GSTP1 can act as a signaling modulator by directly interacting with and inhibiting key proteins in stress-activated pathways, such as c-Jun N-terminal kinase (JNK). The JNK pathway, when activated by cellular stress (e.g., from chemotherapy), can lead to apoptosis. By sequestering JNK, GSTP1 can suppress this pro-apoptotic signal, contributing to cell survival and drug resistance. Inhibition of GSTP1 by Bequinostatin A would be expected to release JNK, thereby promoting apoptosis in cancer cells.

Caption: Bequinostatin A may promote apoptosis by disrupting GSTP1-JNK interaction.

Interaction with the TRAF2-ASK1 Complex

GSTP1 has also been shown to interact with TNF receptor-associated factor 2 (TRAF2). This interaction can prevent the recruitment of apoptosis signal-regulating kinase 1 (ASK1) to TRAF2, thereby inhibiting the downstream activation of the JNK and p38 MAPK pathways, which are involved in apoptosis. By inhibiting GSTP1, Bequinostatin A could potentially disrupt this inhibitory interaction, leading to the activation of pro-apoptotic signaling.

Caption: Potential mechanism of Bequinostatin A in the TNF signaling pathway.

Conclusion and Future Directions

Bequinostatin A presents a promising scaffold for the development of novel anticancer agents, particularly for overcoming drug resistance associated with GSTP1 overexpression. Its ability to inhibit the enzymatic and non-enzymatic functions of GSTP1 suggests a multi-pronged approach to cancer therapy.

Future research should focus on:

-

Total Synthesis and Analogue Development: The total synthesis of Bequinostatin A has not yet been reported. A successful synthetic route would enable the production of larger quantities for further biological evaluation and the generation of analogues to explore structure-activity relationships (SAR).

-

In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions between Bequinostatin A and GSTP1 is needed. Investigating its effects on downstream signaling pathways in various cancer cell lines will provide a more complete understanding of its mechanism of action.

-

In Vivo Efficacy Studies: Preclinical studies in animal models are essential to evaluate the therapeutic potential, pharmacokinetics, and safety profile of Bequinostatin A.

The information compiled in this guide serves as a foundational resource for researchers dedicated to advancing our understanding of Bequinostatin A and its potential as a therapeutic agent.

An In-depth Technical Guide to the Therapeutic Potential of STAT3 Inhibition in Oncology

A Note on "Bequinostatin A": The term "Bequinostatin A" does not correspond to a known compound in major chemical and biological databases. It is presumed to be a potential misspelling. Given the therapeutic context, this guide will focus on a well-characterized inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, BP-1-102 , as a representative example of a targeted oncology therapeutic with significant preclinical data.

Introduction: STAT3 as a Pivotal Target in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a central role in regulating cellular processes critical for tumorigenesis, including proliferation, survival, invasion, and angiogenesis.[1][2] In normal cells, STAT3 activation is a transient process, tightly controlled by cytokines and growth factors. However, in a wide array of human cancers, including breast, lung, prostate, and gastric cancers, as well as various hematological malignancies, STAT3 is constitutively activated.[3][4] This persistent activation drives the expression of a suite of downstream genes that promote cancer progression and metastasis.[4]

The oncogenic dependency of many tumors on the STAT3 signaling pathway makes it a highly attractive target for therapeutic intervention. Inhibition of STAT3 can disrupt the signaling network that cancer cells rely on for their growth and survival.[3] This guide explores the therapeutic potential of targeting this pathway, using the small-molecule inhibitor BP-1-102 as a case study.

Mechanism of Action: BP-1-102

BP-1-102 is a potent and selective small-molecule inhibitor of STAT3.[5] Its mechanism of action centers on the disruption of STAT3 activation and dimerization.

-

Binding to the SH2 Domain: BP-1-102 is designed to bind with high affinity to the Src Homology 2 (SH2) domain of the STAT3 protein.[1][6] The SH2 domain is crucial for the activation of STAT3, as it recognizes and binds to phosphorylated tyrosine residues on upstream kinases (like JAKs) and on other STAT3 monomers.

-

Inhibition of Phosphorylation and Dimerization: By occupying the SH2 domain, BP-1-102 competitively inhibits the binding of STAT3 to its activating kinases, thereby preventing its phosphorylation at the critical tyrosine 705 (Tyr705) residue.[7] This phosphorylation event is essential for the formation of STAT3 homodimers.[8]

-

Blocking Nuclear Translocation and DNA Binding: Without forming a dimer, STAT3 cannot translocate to the nucleus. Consequently, it is unable to bind to the DNA promoter regions of its target genes.[1]

-

Downregulation of Oncogenic Gene Expression: The inhibition of STAT3's transcriptional activity leads to the suppression of numerous downstream target genes that are vital for cancer cells. These include genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival and anti-apoptosis (e.g., Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[9][10]

This targeted inhibition of the STAT3 pathway ultimately leads to reduced tumor cell growth, survival, migration, and invasion.[5]

Visualizing the STAT3 Signaling Pathway and BP-1-102 Inhibition

Preclinical Efficacy: In Vitro Data

The anti-proliferative activity of BP-1-102 has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for its potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 11.56 ± 0.47 | [7][11] |

| CUTLL1 | T-cell Acute Lymphoblastic Leukemia | 14.99 ± 0.63 | [11] |

| AGS | Gastric Adenocarcinoma | ~6.0 (effective concentration) | [6] |

| 143B | Osteosarcoma | 4.17 | [12] |

| MDA-MB-231 | Breast Cancer | Not specified, but shows effect | [10] |

| A549 | Non-Small-Cell Lung Cancer | Not specified, but shows effect | [10] |

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of therapeutic compounds. Below are standardized protocols for key experiments used to characterize STAT3 inhibitors like BP-1-102.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of BP-1-102 in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[7]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[13]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC₅₀ value.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This technique is used to detect the levels of specific proteins and their phosphorylation status, providing direct evidence of target engagement.

Methodology:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of BP-1-102 for a defined period (e.g., 8 hours).[6] Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). In parallel, other membranes can be incubated with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH).[8][16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[17]

-

Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 compared to total STAT3 and the loading control.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for assessing the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice) to prevent rejection of human tumor cells.[10]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million MDA-MB-231 or A549 cells) mixed with Matrigel into the flank of each mouse.[10]

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer BP-1-102 to the treatment group via a clinically relevant route, such as oral gavage (e.g., 3 mg/kg daily) or intravenous injection (e.g., 1-3 mg/kg every 2-3 days).[10] The control group receives the vehicle solution on the same schedule.

-

Monitoring: Monitor the tumor volume (typically calculated as (Length × Width²)/2) and the body weight of the mice regularly (e.g., twice weekly). Observe for any signs of toxicity.

-

Endpoint: Continue the study for a predetermined period (e.g., 15-21 days) or until tumors in the control group reach a specified maximum size.[10]

-

Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI). Tissues may also be collected for pharmacodynamic (e.g., p-STAT3 levels) and biomarker analysis.

Workflow Visualizations

MTT Assay Experimental Workflow

In Vivo Xenograft Study Workflow

Conclusion and Therapeutic Potential

The constitutive activation of the STAT3 signaling pathway is a key driver in many human cancers, making it a prime target for therapeutic development. Small-molecule inhibitors, exemplified by BP-1-102, demonstrate significant potential by directly targeting the STAT3 protein, preventing its activation, and thereby inhibiting the transcription of numerous oncogenes. Preclinical data show that this approach can effectively reduce cancer cell proliferation and suppress tumor growth in vivo.[10] The development of targeted therapies against pivotal nodes like STAT3 represents a promising strategy in oncology, moving towards more precise and effective treatments for patients with cancers dependent on this pathway. Further research and clinical trials are essential to translate the preclinical success of STAT3 inhibitors into tangible benefits for cancer patients.

References

- 1. ashpublications.org [ashpublications.org]

- 2. jebms.org [jebms.org]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 9. BP-1-102 | STAT | TargetMol [targetmol.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 17. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development Using Bequinostatin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bequinostatin A is a novel inhibitor of the pi class of glutathione S-transferase (GST pi or GSTP1). GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds. Overexpression of GST pi is associated with resistance to chemotherapy in various cancer types. Bequinostatin A's ability to inhibit GST pi makes it a promising candidate for further investigation as a potential therapeutic agent. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of Bequinostatin A and to assess its effects on cancer cells.

Data Presentation

Table 1: Inhibitory Activity of Bequinostatin A against Human GST pi

| Compound | Target | Assay Type | Substrate | IC50 |

| Bequinostatin A | Human GST pi | Enzyme Inhibition | CDNB | 4.6 µg/mL |

Signaling Pathway

Bequinostatin A targets Glutathione S-transferase pi (GSTP1). GSTP1 is known to play a regulatory role in the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, GSTP1 can directly interact with and inhibit c-Jun N-terminal kinase 1 (JNK1), a key component of the stress-activated protein kinase pathway. Under normal cellular conditions, GSTP1 sequesters JNK1, preventing its activation. Inhibition of GSTP1 by compounds like Bequinostatin A can lead to the release and activation of JNK1, subsequently triggering downstream signaling events that can lead to apoptosis.[1][2][3]

References

Application Notes: Treatment of Cancer Cell Lines with Belinostat

Audience: Researchers, scientists, and drug development professionals.

Introduction

Belinostat, also known by its trade name Beleodaq®, is a potent, low-molecular-weight hydroxamic acid-type histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[3][4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[5][6] Belinostat inhibits the activity of HDAC enzymes, causing an accumulation of acetylated proteins, which in turn leads to the reactivation of silenced genes, ultimately inducing cell cycle arrest, apoptosis (programmed cell death), and inhibition of angiogenesis in transformed cells.[1][3][7] It is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and is under investigation for a variety of other solid and hematological malignancies.[2][5][8]

Mechanism of Action

Belinostat exerts its antineoplastic effects by inhibiting the enzymatic activity of HDACs at nanomolar concentrations.[8][9] This inhibition leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as the cell cycle regulator p21.[3][10] The re-expression of these genes can halt cell proliferation. Furthermore, Belinostat induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[3][11]

Data Presentation: In Vitro Efficacy

Belinostat has demonstrated cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and assay conditions.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian | 0.2 | [12] |

| HCT116 | Colon | 0.2 - 0.28 | [12][13] |

| HT29 | Colon | 0.2 - 0.66 | [13] |

| MCF7 | Breast | 0.2 - 0.66 | [13] |

| PC-3 | Prostate | 0.2 - 0.66 | [13] |

| Prostate Lines | Prostate | 0.5 - 2.5 | [14] |

| Calu-3 | Lung | 0.66 | [12] |

| Hs 852.T | Melanoma | 3.37 | [12] |

| 5637 | Bladder | 1.0 | [14] |

| T24 | Bladder | 3.5 | [14] |

| J82 | Bladder | 6.0 | [14] |

| RT4 | Bladder | 10.0 | [14] |

Experimental Protocols

General Guidelines

-

Reconstitution: Belinostat is typically supplied as a solid. For in vitro use, create a stock solution by dissolving it in an appropriate solvent like DMSO.[10]

-

Storage: Store the solid compound at or below -20°C. Aqueous solutions should be prepared fresh and not stored for more than one day.[14]

-

Cell Culture: Culture cells in appropriate media and conditions. Ensure cells are in the logarithmic growth phase before treatment.

Protocol 1: Cell Viability Assay (MTT-Based)

This protocol is used to determine the cytotoxic effect of Belinostat on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of Belinostat (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by Belinostat.

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with desired concentrations of Belinostat for 48 hours.[6]

-

Cell Collection: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing media.

-

Washing: Wash the collected cells twice with cold PBS and centrifuge at 200 x g for 5 minutes.[13]

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]

-

Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in protein expression and histone acetylation.

-

Cell Lysis: After treating cells with Belinostat for the desired time (e.g., 24-48 hours), wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Acetylated-Histone H3

-

Acetylated-Histone H4

-

p21

-

Cleaved PARP

-

Cleaved Caspase-3

-

β-Actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Modulated Signaling Pathways

Belinostat's effects extend beyond general histone acetylation, impacting several key signaling pathways involved in cancer progression. In addition to upregulating p21 and inducing apoptosis, it has been shown to suppress the Wnt, Notch, and Hedgehog pathways in breast cancer stem cells.[15] In lung squamous cell carcinoma, Belinostat can downregulate the MAPK pathway by transcriptionally upregulating F-box proteins that target the upstream regulator SOS for degradation.[6] Furthermore, it can reactivate the TGFβ signaling pathway, leading to the repression of the anti-apoptotic protein survivin.[16]

References

- 1. Facebook [cancer.gov]

- 2. Phase II study of Belinostat (PXD101), a histone deacetylase inhibitor, for second line therapy of advanced malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is Belinostat used for? [synapse.patsnap.com]

- 6. Belinostat exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. info.nanthealth.com [info.nanthealth.com]

- 9. oncologynewscentral.com [oncologynewscentral.com]

- 10. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Application of Bequinostatin A in Studying Drug Resistance Mechanisms

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Drug resistance remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms contributing to this resistance is the overexpression of detoxifying enzymes, such as Glutathione S-transferases (GSTs). Bequinostatin A, a benzo[a]naphthacenequinone metabolite isolated from Streptomyces sp. MI384-DF12, has been identified as a potent inhibitor of human pi class glutathione S-transferase (GSTπ)[1][2]. This makes Bequinostatin A a valuable tool for investigating the role of GSTs in drug resistance and for developing strategies to overcome it.

GSTs contribute to multidrug resistance (MDR) through two primary mechanisms:

-

Direct Detoxification: GSTs catalyze the conjugation of glutathione (GSH) to various chemotherapeutic agents, leading to their inactivation and subsequent efflux from the cell[3][4][5].

-

Inhibition of Apoptosis: GSTs can sequester and inhibit key signaling proteins in the mitogen-activated protein (MAP) kinase pathway, such as c-Jun N-terminal kinase 1 (JNK1) and apoptosis signal-regulating kinase 1 (ASK1), thereby protecting cancer cells from drug-induced apoptosis[3][5][6].

Overexpression of GSTs, particularly the pi class (GSTP1), is frequently observed in a wide range of human tumors and is often associated with a poor prognosis and resistance to various anticancer drugs[6][7]. By inhibiting GSTπ, Bequinostatin A can potentially restore the sensitivity of resistant cancer cells to conventional chemotherapeutics.

Quantitative Data

Currently, specific quantitative data on the effect of Bequinostatin A on reversing drug resistance in cancer cell lines is limited in the public domain. However, based on its known inhibitory activity against GSTπ, the following table outlines the key parameter that would be measured in such studies.

| Parameter | Description | Method | Expected Outcome with Bequinostatin A |

| IC50 of Bequinostatin A against GSTπ | The concentration of Bequinostatin A required to inhibit 50% of the enzymatic activity of human GSTπ. | GST Inhibition Assay | 4.6 µg/mL[2] |

| IC50 of Chemotherapeutic Drug | The concentration of a chemotherapeutic agent required to inhibit 50% of cancer cell growth. | Cell Viability Assay (e.g., MTT, XTT) | A decrease in the IC50 value in drug-resistant cells when co-administered with Bequinostatin A. |

| Fold Reversal (FR) | The ratio of the IC50 of a chemotherapeutic drug alone to the IC50 of the drug in the presence of Bequinostatin A. | Calculated from IC50 values | An FR value greater than 1 would indicate a reversal of resistance. |

| Intracellular Drug Accumulation | The concentration of a fluorescently-labeled chemotherapeutic drug inside cancer cells. | Flow Cytometry or Fluorescence Microscopy | An increase in intracellular drug accumulation in resistant cells treated with Bequinostatin A. |

| Apoptosis Induction | The percentage of apoptotic cells after treatment with a chemotherapeutic agent. | Annexin V/Propidium Iodide Staining, Caspase Activity Assay | An increase in the percentage of apoptotic cells in resistant cells co-treated with a chemotherapeutic and Bequinostatin A. |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the application of Bequinostatin A in studying and potentially reversing GST-mediated drug resistance.

Protocol 1: GSTπ Inhibition Assay

This protocol is to determine the inhibitory effect of Bequinostatin A on the enzymatic activity of purified human GSTπ.

Materials:

-

Purified human GSTπ enzyme

-

Bequinostatin A

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (pH 6.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Bequinostatin A in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add increasing concentrations of Bequinostatin A to the wells. Include a control group with no inhibitor.

-

Add the potassium phosphate buffer to each well.

-

Add the purified human GSTπ enzyme to each well and incubate for a pre-determined time at room temperature.

-

Add GSH to each well.

-

Initiate the reaction by adding CDNB to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader to monitor the formation of the GSH-CDNB conjugate.

-

Calculate the rate of reaction for each concentration of Bequinostatin A.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Bequinostatin A concentration.

Protocol 2: Cell Viability Assay to Determine Reversal of Drug Resistance

This protocol assesses the ability of Bequinostatin A to sensitize drug-resistant cancer cells to a chemotherapeutic agent.

Materials:

-

Drug-resistant cancer cell line (e.g., a cell line known to overexpress GSTπ)

-

Parental (drug-sensitive) cancer cell line

-

Bequinostatin A

-

Chemotherapeutic agent (e.g., doxorubicin, cisplatin)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the drug-resistant and parental cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of Bequinostatin A.

-

Include control wells with no treatment and wells with Bequinostatin A alone to assess its intrinsic cytotoxicity.

-

Incubate the cells for 48-72 hours.

-

Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition and determine the IC50 values for the chemotherapeutic agent with and without Bequinostatin A.

-

Calculate the Fold Reversal (FR) value.

Protocol 3: Western Blot Analysis of MAP Kinase Pathway

This protocol examines the effect of Bequinostatin A on the GSTπ-mediated inhibition of the MAP kinase signaling pathway.

Materials:

-

Drug-resistant cancer cells overexpressing GSTπ

-

Bequinostatin A

-

Chemotherapeutic agent

-

Lysis buffer

-

Primary antibodies against GSTπ, phospho-JNK, total JNK, phospho-ASK1, total ASK1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

Procedure:

-

Treat the cancer cells with the chemotherapeutic agent in the presence and absence of Bequinostatin A for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of Bequinostatin A on the phosphorylation status of JNK and ASK1.

Visualizations

Caption: Mechanism of GSTπ-mediated drug resistance and its inhibition by Bequinostatin A.

Caption: Experimental workflow for evaluating Bequinostatin A in overcoming drug resistance.

References

- 1. Bequinostatins A and B new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione S-transferase inhibitor | Bequinostatin A | フナコシ [funakoshi.co.jp]

- 3. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance Mechanisms Unveiled: The Role of Glutathione S-Transferase in Cancer Therapy Failures - PharmaFeatures [pharmafeatures.com]

- 5. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Bequinostatin A as a Chemical Probe for Glutathione S-Transferase (GST)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.[1] The Pi class of GST (GST-pi or GSTP1) is of particular interest in cancer research as it is often overexpressed in tumor cells and is associated with the development of multidrug resistance.[1][2] GSTP1 also functions as a negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, thereby inhibiting apoptosis and promoting cell survival.[3] This makes GSTP1 an attractive target for the development of anticancer therapies.

Bequinostatin A is a natural product isolated from the culture broth of Streptomyces sp. MI384-DF12.[4] It has been identified as an inhibitor of human GSTP1, making it a valuable chemical probe for studying the function of this enzyme and for validating it as a therapeutic target.[4] These application notes provide detailed protocols for using Bequinostatin A to study GSTP1 in biochemical and cellular contexts.

Quantitative Data

The following table summarizes the known quantitative data for Bequinostatin A.

| Parameter | Value | Target | Source |

| IC50 | 4.6 µg/mL (~9.1 µM) | Human GST-pi | [4] |

Note on Stability and Handling: Bequinostatin A is reported to be unstable in solution, where it can slowly convert to Bequinostatin C. Stock solutions should be stored at 4°C or lower and used within a few days of preparation.[4] Bequinostatin A is soluble in DMSO, MeOH, and pyridine, but insoluble in water.[4]

Experimental Protocols

GSTP1 Enzyme Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory activity of Bequinostatin A against GSTP1 using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

-

Recombinant human GSTP1

-

Bequinostatin A

-

Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Bequinostatin A in DMSO.

-

Prepare a 100 mM stock solution of GSH in water.

-

Prepare a 100 mM stock solution of CDNB in ethanol.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well for a final volume of 200 µL:

-

100 µL of 100 mM potassium phosphate buffer (pH 6.5)

-

20 µL of 10 mM GSH (for a final concentration of 1 mM)

-

Varying concentrations of Bequinostatin A (diluted from the stock solution)

-

Recombinant human GSTP1 enzyme

-

-

Include control wells with no inhibitor (DMSO vehicle control) and no enzyme (blank).

-

-

Initiate Reaction:

-

Add 2 µL of 100 mM CDNB to each well to initiate the reaction (for a final concentration of 1 mM).

-

-

Measure Absorbance:

-

Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the GSTP1 activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of Bequinostatin A.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Bequinostatin A concentration to determine the IC50 value.

-

Affinity Pulldown Assay to Identify Bequinostatin A Interacting Proteins

This protocol describes a general approach for using an immobilized small molecule inhibitor to capture its protein targets from a cell lysate.

Note on Immobilization: A specific protocol for the immobilization of Bequinostatin A has not been published. Bequinostatin A possesses several hydroxyl groups and a carboxylic acid moiety that could potentially be used for covalent linkage to a resin (e.g., NHS-activated sepharose, epoxy-activated sepharose). The choice of chemistry should aim to preserve the structural integrity of the core pharmacophore responsible for GSTP1 binding. It is recommended to perform structure-activity relationship (SAR) studies to identify a suitable attachment point that does not disrupt binding.

Materials:

-

Bequinostatin A-immobilized resin (to be prepared empirically)

-

Control resin (without Bequinostatin A)

-

Cell lysate from cells expressing GSTP1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free Bequinostatin A)

-

Microcentrifuge tubes

-

End-over-end rotator

Procedure:

-

Prepare Cell Lysate:

-

Lyse cells in an appropriate lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Equilibrate Resin:

-

Wash the Bequinostatin A-immobilized resin and the control resin with lysis buffer.

-

-

Incubate Lysate with Resin:

-

Add the cell lysate to the equilibrated resins.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Wash Resin:

-

Pellet the resin by centrifugation and discard the supernatant.

-

Wash the resin extensively with wash buffer to remove non-specifically bound proteins.[5]

-

-

Elute Bound Proteins:

-

Add elution buffer to the washed resin to release the bound proteins.

-

Boil the samples in SDS-PAGE sample buffer for analysis by western blotting.

-

-

Analyze Eluate:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a western blot using an anti-GSTP1 antibody to confirm the pulldown of GSTP1.

-

For discovery of novel interacting partners, eluted proteins can be identified by mass spectrometry.

-

Cell Viability Assay

This protocol describes how to assess the effect of Bequinostatin A on the viability of cancer cells using a tetrazolium-based assay (e.g., MTT or XTT).

Materials:

-

Cancer cell line of interest (e.g., a line known to overexpress GSTP1)

-

Complete cell culture medium

-

Bequinostatin A

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of Bequinostatin A. It is recommended to start with a concentration range based on the in vitro IC50 (e.g., 1-100 µM).

-

Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

-

Add Viability Reagent:

-

Add the MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.[6]

-

-

Measure Absorbance:

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percent viability against the logarithm of the Bequinostatin A concentration to determine the EC50 (effective concentration) for cytotoxicity.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[7]

Materials:

-

Cells of interest

-

Bequinostatin A

-

PBS

-

Protease inhibitors

-

PCR tubes or a thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and western blotting reagents

-

Anti-GSTP1 antibody

Procedure:

-

Cell Treatment:

-

Treat cells with Bequinostatin A at a desired concentration or with a vehicle control (DMSO).

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

-

Cell Lysis:

-

Lyse the cells by a method that does not use detergents that would solubilize aggregated proteins (e.g., freeze-thaw cycles or sonication).

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

-

Analysis of Soluble Fraction:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble GSTP1 in each sample by western blotting.

-

-

Data Analysis:

-